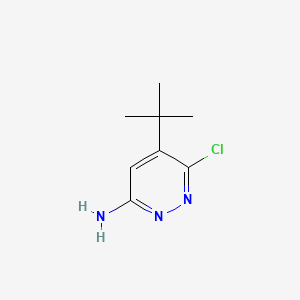
3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-" is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic organic compounds with significant pharmaceutical importance due to their various biological activities. Pyridazine derivatives have been studied extensively for their potential in medicinal chemistry, particularly for their roles in inhibiting platelet aggregation and lowering blood pressure , as well as for their antioxidant properties .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with potent platelet aggregation inhibiting and hypotensive activities involves the introduction of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by reacting specific precursors in dry dichloromethane followed by heating with chloroamine T in the presence of ethanol .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . The crystal structure can reveal important features such as the presence of intermolecular hydrogen bonds and other interactions that can influence the compound's stability and reactivity .
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline . The reactivity of these compounds can be influenced by the substituents on the pyridazine ring, which can affect their electron density and, consequently, their basicity and stability towards oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as their basicity, stability to air oxidation, and reactivity towards peroxyl radicals, are crucial for their function as pharmaceutical agents or antioxidants . For example, some pyridinols synthesized from pyridazine precursors have shown to be indefinitely stable to air oxidation and exhibit significant antioxidant properties, making them effective phenolic chain-breaking antioxidants . The HOMO-LUMO energy gap and global reactivity descriptors of these compounds can also be determined through density functional theory calculations, providing insight into their electronic properties .
properties
IUPAC Name |
5-tert-butyl-6-chloropyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYORZQSCCOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073760 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102999-49-5 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

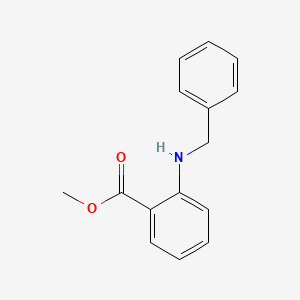


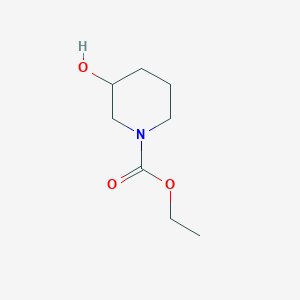




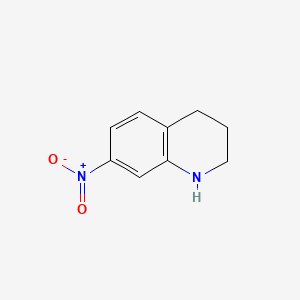
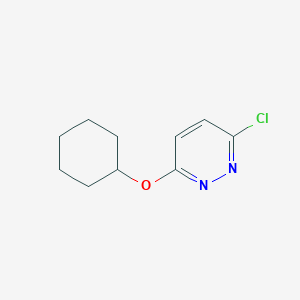


![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)
